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Compound of Interest

1(2H)-Naphthalenone, 3,4-
Compound Name:
dihydro-8-phenyl-

CAS No.: 501374-10-3

Cat. No.: B12954557

Get Quote

\ J

Subject: Physical and Chemical Characterization of Scopolamine Butylbromide Intended
Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary & Identity Clarification

Note on CAS Identifier: The search query "CAS 14944-24-2" yields no valid chemical
registration in major global databases (PubChem, CAS Registry, ChemSpider).[1] It is identified
here as a typographical error for CAS 149-64-4, which corresponds to Scopolamine
Butylbromide (also known as Hyoscine Butylbromide).[1] This guide focuses on the
characterization of CAS 149-64-4, a widely used antispasmodic agent in drug development.[1]

Scopolamine Butylbromide is a quaternary ammonium derivative of scopolamine. Unlike its
parent alkaloid, it does not readily cross the blood-brain barrier, making it a peripherally acting
antimuscarinic agent with high specificity for gastrointestinal smooth muscle.[1]

Physicochemical Profile
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The following data aggregates experimental values critical for pre-formulation and analytical

method development.
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Property

Value | Description

Context for Development

Chemical Name

N-Butylscopolammonium

IUPAC identity

bromide

CAS Number 149-64-4 Unique Registry ID

Molecular Formula C21H30BrNOa4 Stoichiometry

Molecular Weight 440.38 g/mol Mass spectrometry calibration
White or almost white, ) ) )

Appearance ) Visual inspection standard
crystalline powder

Melting Point 142 — 144 °C Purity indication (sharp range)

Solubility (Water)

Highly Soluble (~1 g/mL)

Ideal for agqueous injection

formulations

Solubility (Ethanol)

Soluble (1 in 50)

Co-solvent suitability

Solubility (Chloroform)

Soluble

Extraction solvent

Solubility (Ether)

Practically Insoluble

Precipitation/Purification

solvent

pKa

Not applicable (Quaternary

salt)

Remains ionized across

physiological pH

LogP (Octanol/Water)

-2.1 (Estimated)

Indicates low membrane
permeability (poor oral

bioavailability)

Optical Rotation

[a]D2° = -18° to -20° (c=5,
H20)

Chiral purity verification

Chemical Characteristics & Stability
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Understanding the reactivity profile is essential for establishing shelf-life and handling
protocols.[1]

3.1 Structural Reactivity[1]

¢ Quaternary Ammonium Group: The permanent positive charge ensures high water solubility
but prevents passive diffusion across the blood-brain barrier, reducing central nervous
system (CNS) side effects.[1]

o Ester Linkage: The molecule contains an ester bond connecting the tropic acid moiety to the
scopine ring. This is the primary site of degradation via hydrolysis.

» Epoxide Ring: The scopine moiety includes an epoxide, which is generally stable but can be
reactive under strongly acidic conditions.

3.2 Stability Profile

¢ Hydrolytic Sensitivity: In aqueous solution, Scopolamine Butylbromide is susceptible to base-
catalyzed hydrolysis, cleaving into tropic acid and scopine.[1] Formulations should be
buffered to a slightly acidic pH (approx. pH 3.5-5.0) to maximize stability.

» Photostability: The compound is sensitive to light. Analytical standards and API stock must
be stored in amber glass vials.

» Hygroscopicity: The powder is hygroscopic. Storage in a desiccator at <60% RH is required
to prevent caking and hydrolysis.

Analytical Characterization Method

For quality control and pharmacokinetic studies, High-Performance Liquid Chromatography
(HPLC) is the gold standard.[1]

Protocol: Reverse-Phase HPLC Quantification[1]

o Objective: Quantify Scopolamine Butylbromide purity and detect hydrolysis impurities.
e Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 um patrticle size.[1]

e Mobile Phase:
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o Buffer: Sodium Dodecyl Sulfate (SDS) in dilute Phosphoric Acid (lon-pairing agent
required due to cationic nature).[1]

o Solvent: Acetonitrile.

o Ratio: Buffer:Acetonitrile (approx. 50:50 v/v).[1]

e Flow Rate: 1.0 mL/min.
e Detection: UV Absorption at 210 nm (detects the phenyl ring).[1]

e Injection Volume: 20 pL.

Sample Preparation Remove Particulates Filtration Inject 20 pL HPLC System UV Detection Chromatogram Data Analysis
(Dissolve in Mobile Phase) (0.45 um PTFE) (C18 Column, 25°C) (210 nm) (Peak Area Integration)

Click to download full resolution via product page

Figure 1: Standard Analytical Workflow for Scopolamine Butylbromide Quantification.

Biological Relevance & Mechanism

While this guide focuses on chemical properties, the biological mechanism dictates the
necessary chemical modifications (e.g., the butyl bromide addition).[1]

e Mechanism: Competitive antagonism at muscarinic acetylcholine receptors (M2, M3
subtypes) in smooth muscle.[1]

e Therapeutic Outcome: Relaxation of smooth muscle in the Gl, biliary, and urinary tracts
(antispasmodic).[1]
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Figure 2: Pharmacological Mechanism of Action highlighting the competitive inhibition pathway.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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